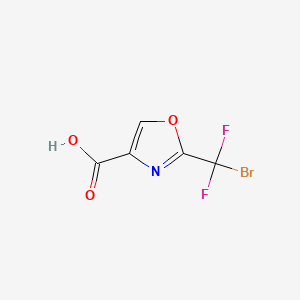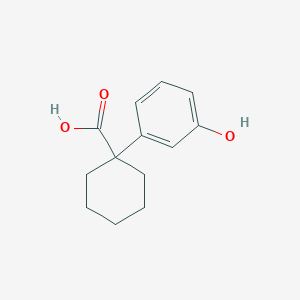![molecular formula C13H14F3NO2 B13533750 rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13533750.png)
rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Métodos De Preparación
The synthesis of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate typically involves the trifluoromethylation of carbon-centered radical intermediates. One common method includes the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor. This process can be promoted by visible light irradiation, allowing for the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions . Industrial production methods often leverage these synthetic routes due to their efficiency and the mild reaction conditions required .
Análisis De Reacciones Químicas
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, often involving the use of oxidizing agents such as peroxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by bases or nucleophiles
Common reagents used in these reactions include trifluoromethyl phenyl sulfone, sodium trifluoromethanesulfinate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used in the study of radical trifluoromethylation and the development of new synthetic methodologies.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems and the development of new biochemical assays.
Mecanismo De Acción
The mechanism of action of rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate involves the interaction of its trifluoromethyl group with various molecular targets. The trifluoromethyl group can participate in electron transfer reactions, forming radical intermediates that can further react with other molecules. This process is often facilitated by visible light irradiation, which promotes the formation of electron donor-acceptor complexes and subsequent single electron transfer reactions .
Comparación Con Compuestos Similares
Rac-methyl (3R,4S)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate can be compared to other trifluoromethylated compounds, such as:
Trifluoromethyl phenyl sulfone: Used as a trifluoromethyl radical precursor in similar synthetic methodologies.
Trifluoromethyl amines: These compounds also feature the trifluoromethyl group and are used in various chemical and pharmaceutical applications.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethyl group with a pyrrolidine ring, offering distinct reactivity and applications in scientific research.
Propiedades
Fórmula molecular |
C13H14F3NO2 |
|---|---|
Peso molecular |
273.25 g/mol |
Nombre IUPAC |
methyl (3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C13H14F3NO2/c1-19-12(18)11-7-17-6-10(11)8-3-2-4-9(5-8)13(14,15)16/h2-5,10-11,17H,6-7H2,1H3/t10-,11+/m0/s1 |
Clave InChI |
HXQXFJKEWKTQMV-WDEREUQCSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CNC[C@H]1C2=CC(=CC=C2)C(F)(F)F |
SMILES canónico |
COC(=O)C1CNCC1C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















